Technical Guide: Cyclosporin A-d4 in Bioanalytical Workflows
Technical Guide: Cyclosporin A-d4 in Bioanalytical Workflows
[1]
Executive Summary
Cyclosporin A-d4 (CsA-d4) is the stable isotope-labeled internal standard (SIL-IS) of choice for the precise quantification of Cyclosporin A (CsA) in biological matrices.[1][2] As a cyclic undecapeptide with high lipophilicity, CsA presents unique bioanalytical challenges—specifically peak broadening due to rotameric interconversion and complex ionization patterns.[2]
This guide details the chemical architecture of CsA-d4, its physicochemical behavior relative to the native analyte, and the validated LC-MS/MS protocols required to mitigate matrix effects in Therapeutic Drug Monitoring (TDM).[1][2]
Chemical Identity & Structural Architecture[1][2]
Cyclosporin A-d4 is synthetically derived to match the physicochemical properties of native CsA while providing a distinct mass shift (+4 Da) for mass spectrometric resolution.[1][2]
Structural Specifications
-
Chemical Name: Cyclosporin A-d4 (Major form often labeled on the amino acid side chain).[1][2]
-
Molecular Formula:
[1][2][3] -
Molecular Weight: ~1206.66 Da (Native CsA: 1202.61 Da)[1][2]
-
CAS Number: 59865-13-3 (Unlabeled parent).[1][2][3][4][5][6] Note: Specific deuterated CAS numbers vary by manufacturer based on the site of labeling.[1]
The Deuteration Site (The "d4" Mechanism)
In the most common commercial synthesis, the four deuterium atoms are incorporated into the butenyl side chain of the unique amino acid residue, (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) , located at position 1 of the cyclic ring.[1][2]
-
Why this site? The Bmt residue is critical for the immunosuppressive interaction with cyclophilin.[1] Labeling the alkyl tail preserves the core ring conformation, ensuring that CsA-d4 co-elutes with native CsA during chromatography—a requirement for compensating matrix effects—while remaining chemically stable against back-exchange in aqueous solvents.[2]
Physicochemical Behavior & Handling[1][2][5][7][8]
Solubility Profile
CsA-d4 is highly lipophilic (logP ~2.9).[1][2]
-
Soluble in: Methanol, Ethanol, Acetonitrile, DMSO.[2]
-
Critical Handling Protocol: Never attempt to dissolve the neat powder directly in aqueous buffers. Prepare a high-concentration stock in pure DMSO or Methanol, then spike into the matrix or dilution buffer.[2]
Conformational Heterogeneity (Rotamers)
Cyclosporin A exists as multiple conformers (rotamers) in slow equilibrium at room temperature.[1][2] This results in broad or split peaks in Liquid Chromatography.
-
The Fix: The analytical column must be heated (typically 50°C – 60°C ) to accelerate the interconversion rate, collapsing the rotamers into a single, sharp peak.[1][2]
Analytical Methodology: LC-MS/MS Workflow
The following protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) . The CsA-d4 internal standard compensates for variability in extraction efficiency and ionization suppression.[2]
Sample Preparation: Protein Precipitation
Liquid-Liquid Extraction (LLE) is often too labor-intensive for high-throughput TDM.[1][2] The industry standard is protein precipitation using Zinc Sulfate (
Protocol:
-
Aliquot: 50 µL Whole Blood (EDTA).
-
Spike: Add 10 µL of CsA-d4 Working Solution (e.g., 500 ng/mL in MeOH/Water).
-
Precipitate: Add 150 µL of Precipitation Reagent (0.1 M
in Methanol/Water 80:20 v/v). -
Vortex & Centrifuge: High speed (13,000 rpm) for 5 minutes.
-
Transfer: Inject supernatant directly.[2]
Mass Spectrometry Parameters (MRM)
CsA has low proton affinity compared to its affinity for alkali metals or ammonium.[1][2] Therefore, monitoring the Ammonium Adduct
Mobile Phase Additive: The mobile phase must contain Ammonium Acetate (2mM – 10mM) or Ammonium Formate to drive the formation of the adduct.[1][2]
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Ion Type |
| Cyclosporin A (Native) | 1219.9 m/z | 1202.8 m/z | |
| Cyclosporin A-d4 (IS) | 1223.9 m/z | 1206.9 m/z |
Note: Some protocols monitor the fragmentation to the fragment ion m/z 156 (related to the side chain), but the transition to the protonated pseudo-molecular ion is often preferred for overall signal intensity.[1][2]
Chromatographic Workflow Visualization
Figure 1: Analytical workflow for Cyclosporin A quantification using CsA-d4. Note the critical heating step in the LC column to manage rotamers.
Troubleshooting & Quality Assurance
Isotopic Contribution (The "Cross-Talk" Issue)
Native CsA contains carbon, and its natural isotopic envelope (M+1, M+2, M+3, M+4) extends significantly due to the large number of carbon atoms (
-
Risk: The M+4 isotope of native CsA has the same mass as the M+0 peak of CsA-d4.[2]
-
Mitigation:
-
Chromatographic Separation: While CsA and CsA-d4 should co-elute to compensate for matrix effects, a very slight separation (due to the deuterium isotope effect) can sometimes be observed.[1][2]
-
Concentration Balance: Ensure the IS concentration is sufficiently high (e.g., 500 ng/mL) so that the signal from the IS dwarfs the M+4 contribution from high-concentration patient samples.[1][2]
-
Calibration: Use a blank matrix containing IS only to check for purity, and a high-concentration analyte sample without IS to quantify the isotopic contribution to the IS channel.
-
Stability[1]
-
Stock Solution: Stable for 1 year at -80°C in Methanol.
-
Working Solution: Stable for 1 month at 4°C.
-
In Matrix: CsA is stable in whole blood, but hemolysis can affect extraction efficiency if not using the
method.[2]
References
-
LGC Standards. (n.d.). Cyclosporin A-d4 (Major) Product Sheet. Retrieved from [1][2]
-
National Center for Biotechnology Information. (n.d.).[1][2] PubChem Compound Summary for Cyclosporin A. Retrieved from [1][2]
-
Waters Corporation. (n.d.).[1][2] The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS. Retrieved from [1][2]
-
Koster, R. A., et al. (2013).[1][2] High-throughput LC-MS/MS method for simultaneous determination of cyclosporin A, tacrolimus, sirolimus and everolimus in whole blood. Bioanalysis. Retrieved from
-
Seger, C., et al. (2009).[1][2] Ultra fast liquid chromatography-tandem mass spectrometry routine method for simultaneous determination of cyclosporin A...[1][2]. Therapeutic Drug Monitoring.[2][8][9][10][11] Retrieved from [1][2]
Sources
- 1. Cyclosporin A-d4 (Major) | TargetMol [targetmol.com]
- 2. Cyclosporin A-d4 (Major) | LGC Standards [lgcstandards.com]
- 3. esschemco.com [esschemco.com]
- 4. clearsynth.com [clearsynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclosporine A-Nanosuspension: Formulation, Characterization and In Vivo Comparison with a Marketed Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultra fast liquid chromatography-tandem mass spectrometry routine method for simultaneous determination of cyclosporin A, tacrolimus, sirolimus, and everolimus in whole blood using deuterated internal standards for cyclosporin A and everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
